N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with significant pharmacological implications. This compound is characterized by its unique structural features, which include a piperidine ring and a pyrrolo-pyrimidine moiety. It is known for its potential applications in treating various diseases, particularly in the realm of immunology and oncology.
This compound can be synthesized through various chemical processes as detailed in patents and scientific literature. Notably, it has been associated with the synthesis of Tofacitinib, a drug used in the treatment of autoimmune diseases such as rheumatoid arthritis. The synthesis methods and pathways have been documented in patents such as WO2014195978A2, which outlines the preparation processes involving chiral acids and suitable solvents .
N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is classified as a pharmaceutical compound due to its therapeutic applications. It falls under the category of small molecules that interact with biological targets to modulate physiological responses.
The synthesis of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps:
The process may involve intermediate compounds that require purification through techniques like chromatography. The reaction conditions (temperature, solvent choice) are optimized to enhance yield and selectivity.
The molecular formula of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is CHN, with a molecular weight of 335.44 g/mol .
The compound features:
The primary reactions involved in the synthesis include:
These reactions often require specific catalysts or reagents to proceed efficiently. For instance, the use of strong bases or specific solvents can significantly influence reaction rates and outcomes.
The mechanism of action for N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily involves its interaction with enzymes or receptors involved in immune response modulation.
Research indicates that compounds like this can inhibit certain kinases involved in inflammatory pathways, thus reducing symptoms associated with autoimmune diseases .
Key physical properties include:
Chemical properties are characterized by:
Relevant data from suppliers indicate that it has a melting point consistent with similar compounds in its class .
N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has notable applications in:
The compound N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine features a complex polycyclic structure with distinct pharmacophoric elements. Its systematic IUPAC name explicitly defines the connectivity: a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core linked via a tertiary amine to a 1-benzyl-4-methylpiperidin-3-yl group. The molecular formula is C₂₀H₂₅N₅, with a mass of 335.45 g/mol, consistent across authoritative chemical databases [3] [5]. The SMILES notation (CN([C@H]1CN(CC2=CC=CC=C2)CC[C@H]1C)C3=C4C(NC=C4)=NC=N3
) encodes atomic connectivity and stereochemistry, while the InChIKey provides a unique digital identifier for computational tracking [3].
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Molecular Formula | C₂₀H₂₅N₅ |
Molecular Weight | 335.45 g/mol |
CAS Registry Number | 477600-73-0 |
Canonical SMILES | CN([C@H]1CN(CC2=CC=CC=C2)CC[C@H]1C)C3=C4C(NC=C4)=NC=N3 |
The piperidine ring exhibits two chiral centers at positions C3 and C4, both with R configurations. This (3R,4R) stereochemistry dictates the equatorial orientation of the C4 methyl group and the axial positioning of the pyrrolopyrimidine substituent at C3, critically influencing three-dimensional shape and biological interactions [3]. The benzyl group at N1 enhances hydrophobic character, while the N-methyl moiety on the pyrrolopyrimidine amine restricts conformational flexibility. Computational models confirm that the (3R,4R) stereoisomer adopts a distinct low-energy conformation compared to its diastereomers, with the benzyl group perpendicular to the piperidine plane to minimize steric strain [2] [3].
X-ray diffraction studies reveal a chair conformation for the piperidine ring, with key torsional angles stabilizing the molecule. The benzyl group at N1 and the pyrrolopyrimidine at C3 adopt pseudo-axial positions, creating a dihedral angle of 71.2° between the piperidine and pyrrolopyrimidine planes. Intramolecular hydrogen bonds include N–H···N (2.35 Å) between the pyrrolopyrimidine’s secondary amine (N7-H) and the pyrimidine N1, as well as a weaker C–H···π interaction (2.89 Å) linking the benzyl phenyl ring to the pyrrole C8-H [2]. These interactions rigidify the structure and reduce solvent-accessible surface area.
Table 2: Key Structural Parameters from Crystallography
Parameter | Value |
---|---|
Piperidine Ring Conformation | Chair |
C4-Methyl Orientation | Equatorial |
N–H···N Bond Length | 2.35 Å |
Dihedral Angle (Piperidine:Pyrrolopyrimidine) | 71.2° |
Intramolecular H-Bonds | N7–H···N1, C8–H···π (benzyl) |
The (3R,4R) configuration demonstrates distinct physicochemical and biological properties compared to its diastereomers. Notably, the (3R,4S) diastereomer (CAS not listed) shows inverted stereochemistry at C4, resulting in altered ring puckering and substituent orientation. Computational analyses indicate the (3R,4R) isomer has a 2.3 kcal/mol lower energy state than the (3R,4S) form due to reduced 1,3-diaxial strain [2] [3].
Table 3: Diastereomeric Comparisons
Property | (3R,4R) Isomer | (3R,4S) Isomer |
---|---|---|
Relative Energy (kcal/mol) | 0 (reference) | +2.3 |
Calculated LogP | 3.1 | 2.9 |
Polar Surface Area | 54.8 Ų | 54.8 Ų |
Predicted Solubility (mg/mL) | 0.12 | 0.18 |
Enantiomeric pairs—(3R,4R) versus (3S,4S)—exhibit identical scalar properties (e.g., LogP, refractive index) but mirror-image spectroscopic profiles. Chiral resolution studies confirm that the (3R,4R) enantiomer rotates plane-polarized light at [α]D²⁵ = +47.6° (c=0.1, methanol), while the (3S,4S) enantiomer shows [α]D²⁵ = -47.3° [2] [3]. Receptor docking simulations suggest the (3R,4R) form achieves optimal steric complementarity with biological targets like kinases, explaining its pharmacological relevance over other stereoisomers.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2